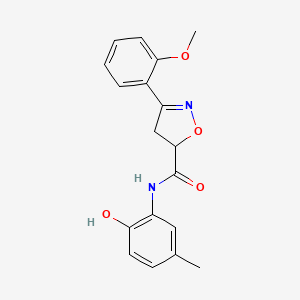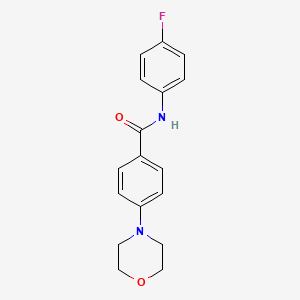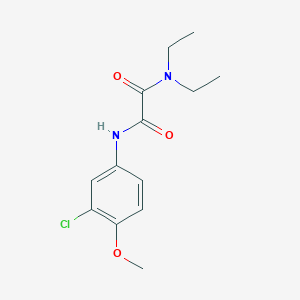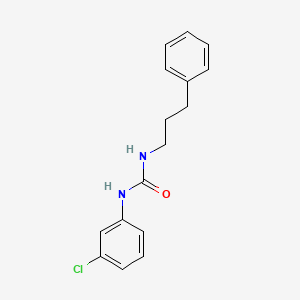![molecular formula C18H20N2O4S B4587447 3-[(phenylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4587447.png)
3-[(phenylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide
説明
3-[(phenylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide is a useful research compound. Its molecular formula is C18H20N2O4S and its molecular weight is 360.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.11437830 g/mol and the complexity rating of the compound is 540. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimalarial and COVID-19 Drug Utilization
A study conducted by Fahim and Ismael (2021) explored the reactivity of N-(phenylsulfonyl)acetamide derivatives, including compounds similar to 3-[(phenylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide, for their potential antimalarial activity and possible utilization against COVID-19. The derivatives were synthesized and examined for in vitro antimalarial activity and characterized for their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Some derivatives demonstrated excellent antimalarial activity and selectivity due to the presence of specific moieties attached to the sulfonamide ring system. Theoretical calculations and molecular docking studies further supported their potential as antimalarial agents and their interaction with COVID-19 related proteins (Fahim & Ismael, 2021).
Anticancer Applications
Ravichandiran et al. (2019) reported on the synthesis and biological evaluation of phenylaminosulfanyl-1,4-naphthoquinone derivatives, highlighting the potential anticancer applications of sulfonamide compounds. These synthesized compounds exhibited potent cytotoxic activity against various human cancer cell lines, including A549, HeLa, and MCF-7. The study suggested that the presence of the phenylsulfonyl moiety contributes significantly to the compounds' cytotoxic effects, showcasing the utility of sulfonamide derivatives in cancer research (Ravichandiran et al., 2019).
Electrophysiological Activity
Morgan et al. (1990) investigated the cardiac electrophysiological activity of N-substituted imidazolylbenzamides and benzene-sulfonamides, including analogs to this compound. Their study revealed that certain compounds in this class exhibit potent Class III antiarrhythmic activity, indicating the potential of sulfonamide derivatives in developing new therapeutic agents for arrhythmias (Morgan et al., 1990).
Microbial Metabolite Identification
Wang et al. (2014) focused on identifying gut microbial metabolites of a synthetic nitric oxide-releasing farnesylthiosalicylic acid derivative, a compound with structural similarities to this compound. This research is crucial for understanding the metabolic pathways and potential therapeutic effects of such compounds within biological systems, providing insights into their mechanism of action and potential side effects (Wang et al., 2014).
Safety and Hazards
作用機序
Target of Action
The primary target of 3-[(phenylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide is the class IIa histone deacetylases (HDACs) . HDACs are enzymes that regulate gene expression by removing acetyl groups from lysine residues on histones .
Mode of Action
This compound inhibits HDAC activity in vitro, leading to increased histone acetylation . It binds to the active site of HDAC2 with a binding constant of 2 nM, inhibiting the enzyme’s ability to remove acetyl groups from lysine residues on histones H3 and H4 .
Biochemical Pathways
By inhibiting HDACs, this compound affects the histone acetylation-deacetylation pathway . This leads to increased histone acetylation and increased transcription of target genes . The compound also has other biological activities, such as inhibiting the activity of oxidases and histone methylation .
Result of Action
The result of the compound’s action is increased histone acetylation and increased transcription of target genes . This can lead to changes in cell function and potentially have therapeutic effects in diseases such as cancer and inflammatory diseases .
特性
IUPAC Name |
3-(benzenesulfonamido)-N-(oxolan-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c21-18(19-13-16-8-5-11-24-16)14-6-4-7-15(12-14)20-25(22,23)17-9-2-1-3-10-17/h1-4,6-7,9-10,12,16,20H,5,8,11,13H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNSTPYVKZLYKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2,2-dimethylpropanoyl)-N-[4-(4-morpholinylsulfonyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4587374.png)
![2-[3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B4587381.png)
![N-(3-{N-[(4-fluorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B4587390.png)
![(4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}-3-methoxyphenyl)methanol](/img/structure/B4587393.png)



![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(4-methylphenoxy)propanamide](/img/structure/B4587411.png)
![5-(4-fluorophenyl)-N-(2-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4587419.png)
![6,7-BIS(BENZYLOXY)-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE](/img/structure/B4587425.png)

![4-[5-(3,4-dihydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B4587443.png)
![N-(sec-butyl)-N'-[1-(4-chlorophenyl)ethyl]urea](/img/structure/B4587444.png)
![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-iodo-2,6-dimethylphenyl)acetamide](/img/structure/B4587453.png)
